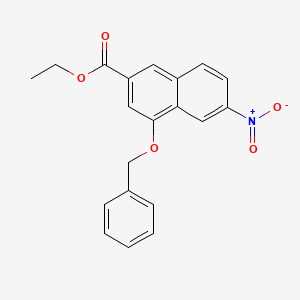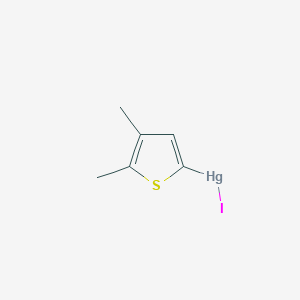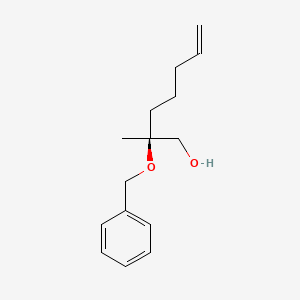![molecular formula C26H22O2 B12562336 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol CAS No. 197450-97-8](/img/structure/B12562336.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenolic groups attached to a biphenyl core through methylene bridges. It is a colorless solid and is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol typically involves the reaction of 4,4’-biphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges, linking the phenolic groups to the biphenyl core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridges .
Industrial Production Methods
In industrial settings, the production of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and pH to achieve consistent results .
化学反応の分析
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
作用機序
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological processes .
類似化合物との比較
Similar Compounds
4,4’-Biphenol: A simpler biphenyl derivative with two phenolic groups directly attached to the biphenyl core.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at the para positions.
4,4’-Dioxydiphenyl: A compound with ether linkages between the phenolic groups and the biphenyl core.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is unique due to the presence of methylene bridges linking the phenolic groups to the biphenyl core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds .
特性
CAS番号 |
197450-97-8 |
|---|---|
分子式 |
C26H22O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
4-[[4-[4-[(4-hydroxyphenyl)methyl]phenyl]phenyl]methyl]phenol |
InChI |
InChI=1S/C26H22O2/c27-25-13-5-21(6-14-25)17-19-1-9-23(10-2-19)24-11-3-20(4-12-24)18-22-7-15-26(28)16-8-22/h1-16,27-28H,17-18H2 |
InChIキー |
FSDVTOWBMLAYMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


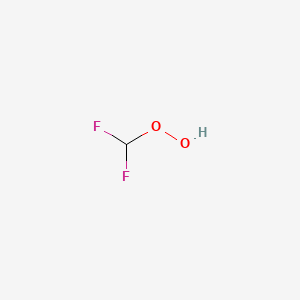
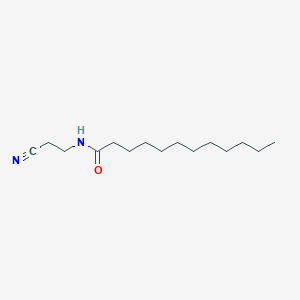
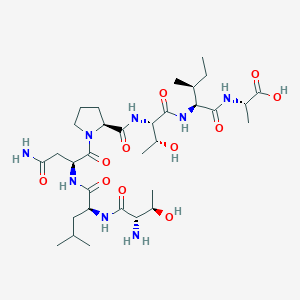
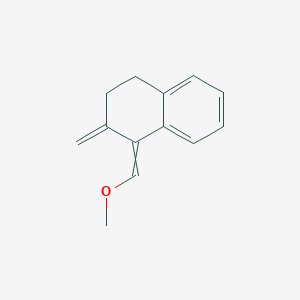
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
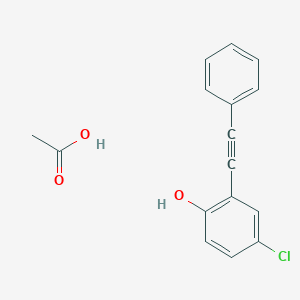

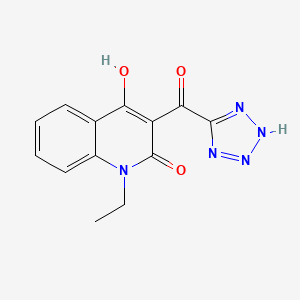
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
